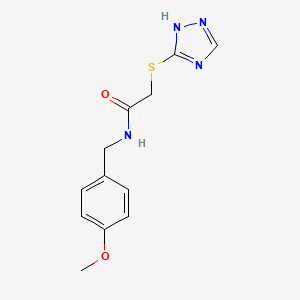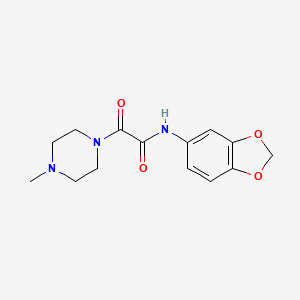![molecular formula C11H15N3O3 B5029251 5-[(cyclohexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5029251.png)
5-[(cyclohexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(cyclohexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known by its chemical formula C13H15N3O3.
Mecanismo De Acción
The mechanism of action of 5-[(cyclohexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is not well understood. However, it is believed that the compound interacts with metal ions through the formation of coordination complexes, leading to the observed fluorescence.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[(cyclohexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione are currently unknown. However, its potential use as a fluorescent probe for the detection of metal ions suggests that it may have applications in the study of metal ion homeostasis and metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-[(cyclohexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is its strong fluorescence in the presence of metal ions. This makes it a potentially useful tool for the detection of these metals in biological and environmental samples. However, one of the limitations of this compound is its relatively complex synthesis method, which may limit its widespread use in research.
Direcciones Futuras
There are several future directions for research on 5-[(cyclohexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of research could focus on the development of more efficient synthesis methods for this compound. Another area of research could involve the use of this compound as a tool for the study of metal ion homeostasis and metabolism in biological systems. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential applications in other fields of research.
Métodos De Síntesis
The synthesis of 5-[(cyclohexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione can be achieved through a multistep process. One of the most common methods involves the reaction of cyclohexylamine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction produces a compound known as ethyl 2-cyclohexylaminoacetoacetate. The next step involves the reaction of this compound with urea in the presence of a catalyst such as p-toluenesulfonic acid to produce the final product, 5-[(cyclohexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione.
Aplicaciones Científicas De Investigación
The potential applications of 5-[(cyclohexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione in scientific research are numerous. One of the most promising areas of research involves its use as a fluorescent probe for the detection of metal ions such as copper and iron. This compound has been shown to exhibit strong fluorescence in the presence of these metal ions, making it a potentially useful tool for the detection of these metals in biological and environmental samples.
Propiedades
IUPAC Name |
5-(cyclohexyliminomethyl)-6-hydroxy-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c15-9-8(10(16)14-11(17)13-9)6-12-7-4-2-1-3-5-7/h6-7H,1-5H2,(H3,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZVBCYMTVRRCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N=CC2=C(NC(=O)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26665507 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-furyl(2-hydroxy-1-naphthyl)methyl]-2-phenylacetamide](/img/structure/B5029173.png)

![(2R*,6S*)-4-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2,6-dimethylmorpholine](/img/structure/B5029184.png)
![11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B5029207.png)
![ethyl 7-chloro-4-[(2-hydroxypropyl)amino]-8-methyl-3-quinolinecarboxylate](/img/structure/B5029211.png)

![ethyl 4-[4-(2-ethoxy-2-oxoethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5029221.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B5029223.png)
![1-[(4-ethoxy-3-isopropylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5029227.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5029231.png)
![6-(4,6-dimethyl-3-cyclohexen-1-yl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5029232.png)
![3-benzylspiro[1,3-benzoxazine-2,2'-chromen]-4(3H)-one](/img/structure/B5029241.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-(3-fluorophenyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5029259.png)
